(E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
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Overview
Description
(E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups, including a chloro, hydroxy, nitro, cyano, and amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of the nitro group to a phenolic compound.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Formation of the Cyano Group: Introduction of the cyano group through a nucleophilic substitution reaction.
Amide Formation: Coupling of the cyano group with an amine to form the amide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Potential use as a lead compound for the development of new drugs.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of (E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide: Lacks the nitro group.
(E)-3-(5-chloro-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide: Lacks the hydroxy group.
Uniqueness
The presence of both the nitro and hydroxy groups in (E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide makes it unique compared to similar compounds
Properties
IUPAC Name |
(E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c1-11(12-5-3-2-4-6-12)21-18(24)14(10-20)7-13-8-15(19)9-16(17(13)23)22(25)26/h2-9,11,23H,1H3,(H,21,24)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQLXLLTNAYQOM-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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